2-Ethyl-4,5-dihydrothiazole
Overview
Description
2-Ethyl-4,5-dihydrothiazole is a heterocyclic organic compound that contains a five-membered ring with sulfur and nitrogen atoms. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and industry. The thiazole ring is characterized by its aromaticity and the ability to undergo various chemical reactions due to the presence of sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-4,5-dihydrothiazole can be synthesized through several methods. One common method involves the reaction of cysteine with substituted benzonitriles in the presence of a catalyst. This method is metal- and catalyst-free, making it environmentally friendly. The reaction typically yields 2-aryl-4,5-dihydrothiazoles with yields ranging from 64% to 89% .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize readily available starting materials and optimized reaction conditions to maximize yield and minimize waste. Specific details on industrial production methods are less commonly disclosed in public literature.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4,5-dihydrothiazole undergoes various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
2-Ethyl-4,5-dihydrothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the production of dyes, pigments, and rubber vulcanization accelerators.
Mechanism of Action
The mechanism of action of 2-ethyl-4,5-dihydrothiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, thiazole derivatives can inhibit enzyme activity or block receptor binding, resulting in therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Ethyl-4,5-dihydrothiazole can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. While other thiazole derivatives may share some properties, the specific structure of this compound imparts distinct chemical reactivity and biological effects .
Properties
IUPAC Name |
2-ethyl-4,5-dihydro-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-2-5-6-3-4-7-5/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLYWGDAYORRDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168764 | |
Record name | Thiazole, 4,5-dihydro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16982-46-0 | |
Record name | 2-Ethyl-4,5-dihydrothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16982-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 4,5-dihydro-2-ethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016982460 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiazole, 4,5-dihydro-2-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-4,5-dihydrothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.314 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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